molecular formula C7H13N3 B13565702 (R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine

(R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B13565702
M. Wt: 139.20 g/mol
InChI Key: SMYLQNPARGATRV-ZCFIWIBFSA-N
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Description

®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of an appropriate imidazole derivative with an ethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Electrophiles: Alkyl halides, acyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole carboxylic acids, while reduction reactions may produce imidazole alcohols.

Scientific Research Applications

®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine: Contains a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-(1-Propyl-1H-imidazol-2-yl)ethan-1-amine: Has a propyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

®-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and ability to penetrate biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1R)-1-(1-ethylimidazol-2-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3/t6-/m1/s1

InChI Key

SMYLQNPARGATRV-ZCFIWIBFSA-N

Isomeric SMILES

CCN1C=CN=C1[C@@H](C)N

Canonical SMILES

CCN1C=CN=C1C(C)N

Origin of Product

United States

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